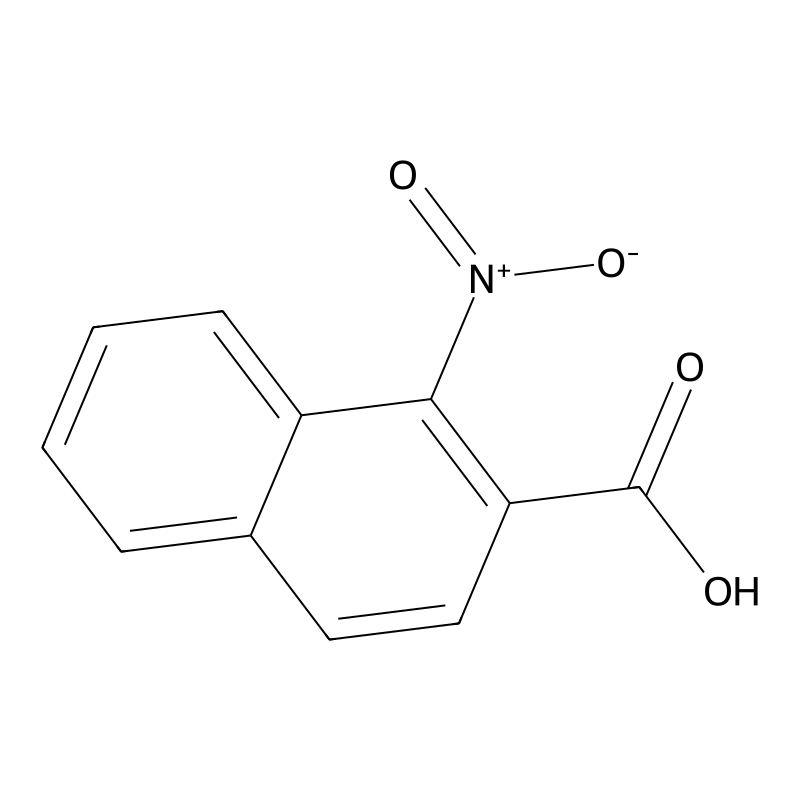

1-Nitro-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

1-Nitro-2-naphthoic acid could potentially serve as a building block for the synthesis of more complex molecules due to its functional groups (nitro and carboxylic acid). Nitro groups can be readily converted to other functionalities, while carboxylic acids are versatile starting materials in organic chemistry .

Material science

The aromatic structure and presence of functional groups in 1-Nitro-2-naphthoic acid suggest potential applications in material science. Aromatic molecules can form stable π-π stacking interactions, which can be useful in the design of new materials . Additionally, the nitro group can influence the electronic properties of the molecule, potentially making it useful in the development of new electronic materials.

Biological studies

Although specific research on 1-Nitro-2-naphthoic acid is lacking, some related nitroaromatic compounds have been studied for their biological properties . The nitro group can participate in various biological processes, and further research may explore potential applications of 1-Nitro-2-naphthoic acid in this field.

1-Nitro-2-naphthoic acid is an aromatic compound characterized by a nitro group (-NO₂) and a carboxylic acid group (-COOH) attached to a naphthalene ring. Its chemical formula is C₁₁H₇NO₄, and it has a molecular weight of 217.18 g/mol. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups and structural properties .

Currently, there is no documented information on the specific mechanism of action of 1-Nitro-2-naphthoic acid in any biological system.

As with most nitroaromatic compounds, 1-Nitro-2-naphthoic acid is likely to exhibit some hazardous properties. Specific data is lacking, but potential hazards include:

- Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. The extent of toxicity depends on the specific compound and exposure route.

- Flammability: The presence of aromatic rings suggests some flammability. However, the carboxylic acid group might reduce flammability compared to pure hydrocarbons.

- Reactivity: The nitro group can make the molecule reactive towards reducing agents or at high temperatures.

- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further react with electrophiles.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.

- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of naphthalene derivatives .

The biological activity of 1-nitro-2-naphthoic acid has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives show activity against bacteria and fungi, making them candidates for pharmaceutical development.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

1-Nitro-2-naphthoic acid can be synthesized through several methods:

- Nitration of 2-Naphthoic Acid: By treating 2-naphthoic acid with a mixture of concentrated nitric and sulfuric acids, the nitro group is introduced at the 1-position.

- Direct Nitration of Naphthalene: Naphthalene can be nitrated under controlled conditions to yield a mixture of products, from which 1-nitro-2-naphthoic acid can be isolated.

- Reduction of Nitro Derivatives: Starting from other nitro compounds, selective reduction can yield 1-nitro-2-naphthoic acid as a product .

1-Nitro-2-naphthoic acid finds applications in:

- Organic Synthesis: As an intermediate in the synthesis of dyes and pharmaceuticals.

- Research: Utilized in studies related to chemical reactivity and biological activity.

- Material Science: Potential use in developing new materials due to its unique structural properties .

Interaction studies involving 1-nitro-2-naphthoic acid often focus on its reactivity with biological macromolecules:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its potential therapeutic effects.

- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes, contributing to its antimicrobial properties .

Several compounds share structural similarities with 1-nitro-2-naphthoic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthoic Acid | Carboxylic Acid | Lacks nitro group; used as a precursor in synthesis. |

| 1-Amino-2-naphthoic Acid | Amino Acid | Contains an amino group; exhibits different reactivity. |

| 1-Nitronaphthalene | Nitro Aromatic | Simple nitro derivative; less complex than naphthoic acids. |

| 3-Nitrobenzoic Acid | Nitro Aromatic | Similar functionality; used in different synthetic pathways. |

These compounds highlight the unique position of 1-nitro-2-naphthoic acid within a broader chemical context, particularly regarding its functional groups and potential applications .

The development of 1-Nitro-2-naphthoic acid emerged from the broader exploration of nitroaromatic compounds and naphthalene derivatives that gained prominence in organic chemistry during the late 19th and early 20th centuries. The compound, with CAS Registry Number 103987-83-3, was first documented in chemical databases in 2005, indicating its relatively recent emergence as a compound of synthetic interest. The systematic study of nitronaphthoic acids has been driven by the need for specialized building blocks in pharmaceutical chemistry and materials science applications.

The historical significance of nitroaromatic compounds extends to their role in understanding electrophilic aromatic substitution mechanisms and their applications in industrial chemistry. Research into naphthalene derivatives has been particularly important due to the aromatic system's stability and reactivity patterns. The specific positioning of the nitro group at the 1-position and carboxylic acid at the 2-position creates unique electronic effects that influence both chemical reactivity and biological activity profiles.

Early synthetic approaches to nitronaphthoic acids relied on direct nitration of naphthoic acid precursors, though these methods often suffered from regioselectivity issues and low yields. Recent developments in synthetic methodology have enabled more efficient preparation routes, including the oxidation of corresponding nitromethylnaphthalene derivatives and specialized nitration protocols designed for aromatic carboxylic acids.

Fundamental Chemical Characteristics

1-Nitro-2-naphthoic acid exhibits distinctive physicochemical properties that reflect its dual functional group nature and aromatic character. The compound possesses a molecular formula of C₁₁H₇NO₄ with a precise molecular weight of 217.18 g/mol. The IUPAC nomenclature designates this compound as 1-nitronaphthalene-2-carboxylic acid, reflecting the systematic naming conventions for polysubstituted aromatic systems.

The structural architecture features a naphthalene ring system bearing a nitro group (-NO₂) at position 1 and a carboxylic acid group (-COOH) at position 2. This arrangement creates significant electronic interactions between the electron-withdrawing nitro group and the carboxylic acid functionality, influencing both the acidity of the carboxylic acid and the reactivity of the aromatic system. The InChI identifier (InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14)) provides a standardized representation of the molecular connectivity.

Table 1: Fundamental Physical Properties of 1-Nitro-2-naphthoic Acid

The compound demonstrates characteristic spectroscopic properties that facilitate its identification and structural confirmation. Nuclear magnetic resonance studies have provided detailed chemical shift assignments for both proton and carbon-13 nuclei, enabling precise structural determination. The aromatic protons typically appear in the 7-8 ppm region, with specific splitting patterns that reflect the substitution pattern on the naphthalene ring system.

Significance in Organic and Medicinal Chemistry

1-Nitro-2-naphthoic acid occupies a crucial position in synthetic organic chemistry as a versatile building block for complex molecular architectures. The compound's dual functionality enables diverse chemical transformations, including reduction of the nitro group to amino derivatives, esterification and amidation of the carboxylic acid, and various electrophilic and nucleophilic substitution reactions on the aromatic system. These transformation possibilities have made it an attractive starting material for pharmaceutical and agrochemical development programs.

The synthetic utility of 1-Nitro-2-naphthoic acid extends to the preparation of heterocyclic compounds, particularly those incorporating the naphthalene scaffold. Research has demonstrated its effectiveness in constructing benzimidazole, quinoline, and pyrazole derivatives through cyclization reactions that exploit both functional groups simultaneously. The electronic properties imparted by the nitro substituent significantly influence the reactivity patterns observed in these transformations, often enhancing electrophilic character and facilitating nucleophilic attack at specific positions.

In medicinal chemistry contexts, derivatives of 1-Nitro-2-naphthoic acid have shown promise as potential pharmaceutical agents. The nitroaromatic framework is found in several clinically relevant compounds, and the carboxylic acid functionality provides opportunities for prodrug development and targeted delivery strategies. Research into structure-activity relationships has revealed that modifications to both the nitro and carboxylic acid groups can significantly alter biological activity profiles, making systematic derivatization studies particularly valuable for drug discovery efforts.

1-Nitro-2-naphthoic acid, systematically named 1-nitronaphthalene-2-carboxylic acid, exhibits a molecular formula of C₁₁H₇NO₄ with a molecular weight of 217.18 grams per mole [1]. The compound presents a distinctive structural architecture characterized by a naphthalene backbone bearing both nitro and carboxylic acid functional groups in adjacent positions. The molecular structure displays a complexity index of 299, reflecting the intricate arrangement of functional groups and aromatic systems [1].

The crystallographic parameters of 1-nitro-2-naphthoic acid demonstrate significant structural features that distinguish it from related naphthoic acid derivatives. The compound possesses an exact mass of 217.03750770 daltons and maintains a topological polar surface area of 83.1 square angstroms [1]. These parameters indicate substantial intermolecular interaction potential through hydrogen bonding and dipole-dipole interactions. The heavy atom count of 16 atoms contributes to the overall molecular rigidity and planarity characteristic of naphthalene-based compounds [1].

Computational analysis reveals that 1-nitro-2-naphthoic acid contains one hydrogen bond donor and four hydrogen bond acceptors, with a rotatable bond count of one [1]. This low rotational freedom suggests a relatively rigid molecular conformation, which is consistent with the planar aromatic framework. The formal charge of zero indicates electronic neutrality in the ground state, while the calculated partition coefficient (XLogP3-AA) of 2.5 suggests moderate lipophilicity [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₇NO₄ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Exact Mass | 217.03750770 Da | [1] |

| Topological Polar Surface Area | 83.1 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Complexity Index | 299 | [1] |

The molecular geometry analysis indicates that the nitro group and carboxylic acid substituents adopt specific orientations relative to the naphthalene ring system. Studies on related naphthoic acid derivatives demonstrate that carboxylic acid groups typically exhibit carbon-oxygen bond lengths ranging from 1.214 to 1.312 angstroms, with carbon-carbon-oxygen bond angles between 114.2 and 124.8 degrees [28]. These geometric parameters suggest significant electronic delocalization within the carboxyl functionality.

The presence of the nitro group at the 1-position introduces additional electronic effects that influence the overall molecular geometry. Computational studies on nitroaromatic compounds indicate that nitro groups typically maintain near-planar configurations with the aromatic ring system, facilitating extensive conjugation [14]. This planar arrangement contributes to the observed spectroscopic properties and crystalline packing behavior of 1-nitro-2-naphthoic acid.

Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic analysis of 1-nitro-2-naphthoic acid provides detailed insights into the electronic environment and molecular dynamics of this compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the influence of both nitro and carboxylic acid substituents on the naphthalene ring system [11].

In dimethyl sulfoxide-d₆ solvent, the aromatic proton signals of 1-nitro-2-naphthoic acid appear in the characteristic downfield region between 7.2 and 8.6 parts per million [11]. The carboxylic acid proton typically resonates as a broad singlet around 10-13 parts per million, reflecting rapid exchange with the deuterated solvent and hydrogen bonding interactions [11]. The specific chemical shift values depend on temperature, concentration, and solvent conditions, with deuterated dimethyl sulfoxide providing optimal spectral resolution for this compound class.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct resonances for the various carbon environments within the 1-nitro-2-naphthoic acid structure. The carboxyl carbon typically appears in the range of 165-170 parts per million, consistent with carboxylic acid functionality [11]. The aromatic carbon atoms exhibit chemical shifts distributed throughout the 120-140 parts per million region, with the carbon bearing the nitro group appearing further downfield due to the electron-withdrawing effect of the nitro substituent [11].

Infrared and Mass Spectrometric Profiling

Infrared spectroscopic analysis of 1-nitro-2-naphthoic acid reveals characteristic absorption bands that confirm the presence and nature of functional groups within the molecular structure. The carboxylic acid functionality exhibits a distinctive carbonyl stretching vibration in the range of 1680-1720 wavenumbers, reflecting the electron-withdrawing influence of the adjacent nitro group [14] [26].

The nitro group demonstrates two prominent absorption bands corresponding to asymmetric and symmetric stretching vibrations. The asymmetric nitro stretch typically appears between 1520-1560 wavenumbers, while the symmetric stretch occurs in the 1340-1380 wavenumber region [14] [26]. These absorption frequencies are characteristic of aromatic nitro compounds and provide definitive identification of the nitro functionality.

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, consistent with naphthalene-based aromatic systems [14]. The carboxylic acid hydroxyl group contributes a broad absorption band between 2500-3300 wavenumbers, often overlapping with aromatic carbon-hydrogen stretches due to hydrogen bonding interactions [26]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds typically occur below 900 wavenumbers and provide fingerprint information for structural identification [14].

Mass spectrometric analysis of 1-nitro-2-naphthoic acid employs both electron ionization and electrospray ionization techniques to generate characteristic fragmentation patterns and molecular ion species. Under electrospray ionization conditions, the compound readily forms protonated molecular ions at mass-to-charge ratio 218.1, corresponding to the addition of a proton to the neutral molecule [11]. This ionization mode provides excellent sensitivity and molecular weight confirmation.

| Spectroscopic Method | Parameter | Wavenumber/Mass Value |

|---|---|---|

| Infrared | Carboxyl C=O stretch | 1680-1720 cm⁻¹ |

| Infrared | Nitro asymmetric stretch | 1520-1560 cm⁻¹ |

| Infrared | Nitro symmetric stretch | 1340-1380 cm⁻¹ |

| Infrared | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| Mass Spectrometry | Protonated molecular ion | 218.1 m/z |

Electron ionization mass spectrometry generates extensive fragmentation patterns that provide structural information about the molecular framework. The molecular ion peak appears at mass-to-charge ratio 217, with subsequent fragmentation involving loss of nitro group components and carboxylic acid functionality [1]. Fragment ions at mass-to-charge ratios 115, 89, and 63 represent characteristic breakdown products of the naphthalene ring system under high-energy ionization conditions [1].

The mass spectrometric fragmentation behavior of 1-nitro-2-naphthoic acid follows predictable patterns based on the relative stability of generated fragment ions. Loss of nitrogen dioxide (46 mass units) from the molecular ion produces a major fragment corresponding to the denitrated naphthoic acid structure [1]. Additional fragmentation pathways involve decarboxylation processes and ring fragmentation, providing comprehensive structural verification through mass spectral analysis [1].

X-ray Diffraction Studies and Polymorphism

X-ray diffraction analysis of 1-nitro-2-naphthoic acid provides definitive structural determination and reveals important crystallographic properties that influence physical and chemical behavior. While specific crystallographic data for 1-nitro-2-naphthoic acid remains limited in the literature, related naphthoic acid derivatives demonstrate characteristic packing motifs and intermolecular interaction patterns [6] [17].

Studies on substituted naphthoic acid compounds indicate that these molecules typically crystallize in monoclinic or triclinic space groups, with extensive hydrogen bonding networks governing crystal packing [6] [30]. The carboxylic acid functionality facilitates dimer formation through cyclic hydrogen bonding arrangements, creating characteristic supramolecular architectures [28]. These hydrogen-bonded dimers serve as fundamental building blocks for three-dimensional crystal structures.

Polymorphism studies on related nitrobenzoic acid compounds reveal that substitution patterns significantly influence crystalline behavior and phase transitions. Para-nitrobenzoic acid exhibits two distinct polymorphic forms with different space groups and packing arrangements [18]. These polymorphic differences result in variations of up to 60 percent in mechanical properties such as stiffness and hardness [18]. Similar polymorphic behavior might be expected for 1-nitro-2-naphthoic acid, though specific experimental confirmation requires detailed crystallographic investigation.

The intermolecular interaction patterns in nitronaphthoic acid crystals involve multiple non-covalent forces including hydrogen bonding, pi-pi stacking interactions, and dipole-dipole associations [19]. The planar aromatic framework promotes efficient crystal packing through face-to-face and edge-to-face arrangements of naphthalene rings [19]. The nitro and carboxylic acid substituents provide additional directional interactions that stabilize specific crystal forms.

| Crystallographic Parameter | Expected Range | Basis |

|---|---|---|

| Space Group | Monoclinic P2₁/c or Triclinic P-1 | Related naphthoic acids [6] [30] |

| Hydrogen Bond Distance O···O | 2.60-2.70 Å | Carboxylic acid dimers [28] |

| π-π Stacking Distance | 3.3-3.8 Å | Aromatic interactions [19] |

| Crystal Habit | Plate or needle | Planar molecular structure |

Temperature-dependent X-ray diffraction studies on naphthoic acid derivatives reveal thermal expansion coefficients and phase transition behaviors [20]. These studies demonstrate that crystal structures remain stable across typical ambient temperature ranges, with significant structural changes occurring only at elevated temperatures approaching the melting point [20]. The thermal stability of crystalline 1-nitro-2-naphthoic acid likely follows similar patterns based on the robust naphthalene framework and strong intermolecular interactions.